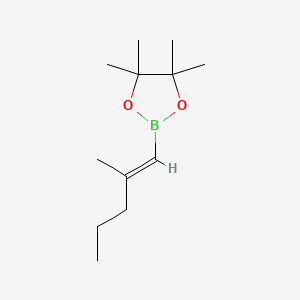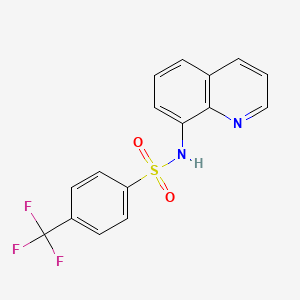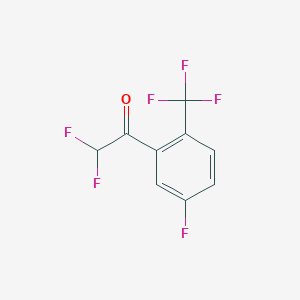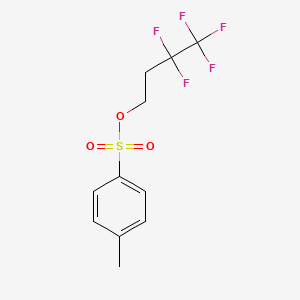
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a pentafluorobutyl group attached to a 4-methylbenzenesulphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate typically involves the reaction of 3,3,4,4,4-pentafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4,4-Pentafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3,3,4,4,4-pentafluorobutanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Hydrolysis: 3,3,4,4,4-Pentafluorobutanol and 4-methylbenzenesulfonic acid.
Reduction: 3,3,4,4,4-Pentafluorobutanol.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of fluorinated polymers and copolymers, which exhibit unique properties such as high thermal stability and chemical resistance.
Biological Studies: It serves as a probe in studies involving enzyme-catalyzed reactions and protein-ligand interactions due to its distinct fluorine atoms.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The sulfonate group acts as a leaving group, facilitating the nucleophilic attack. The presence of fluorine atoms in the pentafluorobutyl group enhances the compound’s reactivity by stabilizing the transition state through inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,4-Pentafluorobutyl acrylate
- 3,3,4,4,4-Pentafluorobutyl methacrylate
- 3,3,4,4,4-Pentafluorobutyl chloride
Uniqueness
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate is unique due to the combination of the pentafluorobutyl group and the 4-methylbenzenesulphonate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The presence of multiple fluorine atoms also contributes to its unique behavior in chemical reactions and interactions with biological molecules.
Propriétés
Formule moléculaire |
C11H11F5O3S |
|---|---|
Poids moléculaire |
318.26 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11F5O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(12,13)11(14,15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
KPIKPHKLZBBNRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


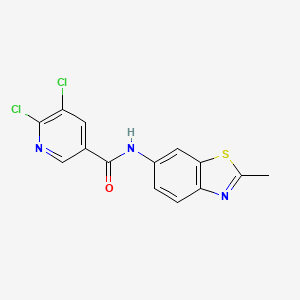
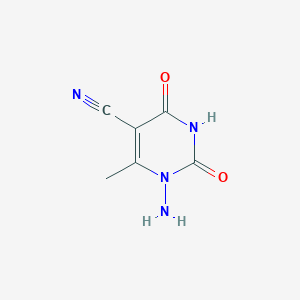
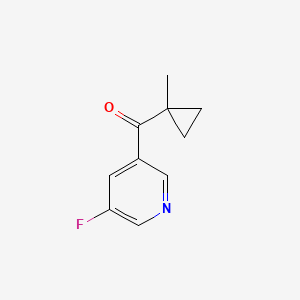

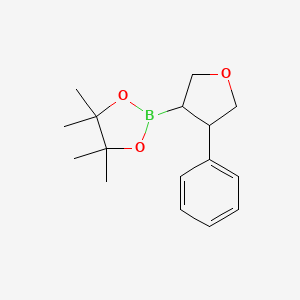
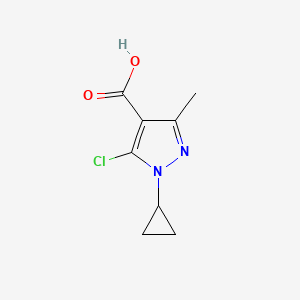
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
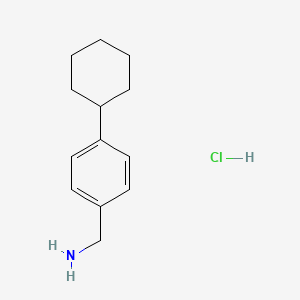
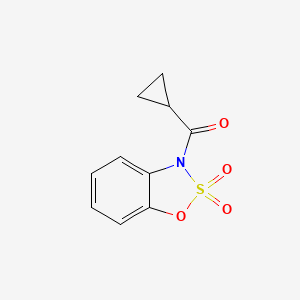
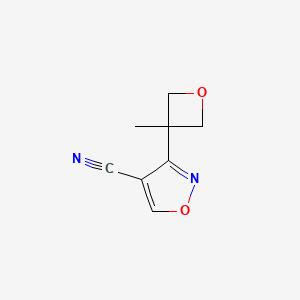
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
